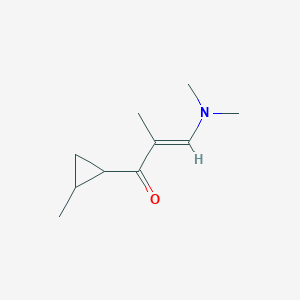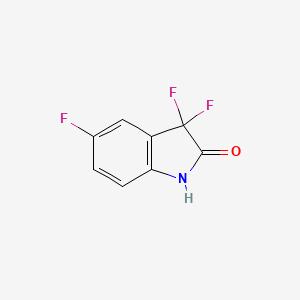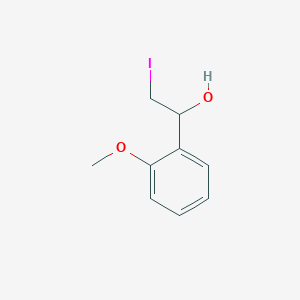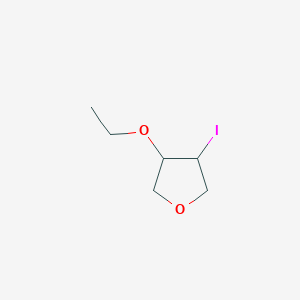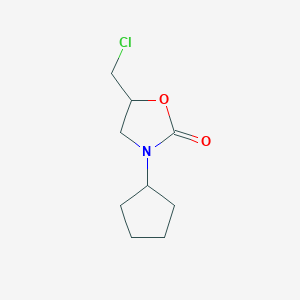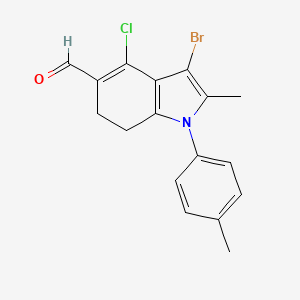
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Métodos De Preparación
The synthesis of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparación Con Compuestos Similares
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-2-methylindole: A simpler indole derivative used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C17H15BrClNO |
|---|---|
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C17H15BrClNO/c1-10-3-6-13(7-4-10)20-11(2)16(18)15-14(20)8-5-12(9-21)17(15)19/h3-4,6-7,9H,5,8H2,1-2H3 |
Clave InChI |
BGVQOLIYNSOCJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCC(=C3Cl)C=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


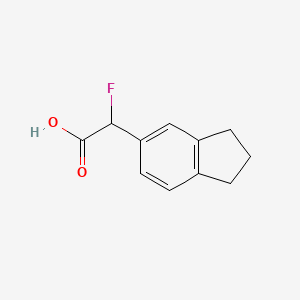
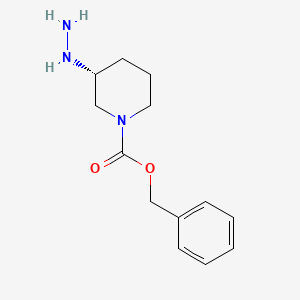
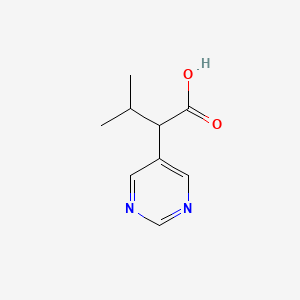
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
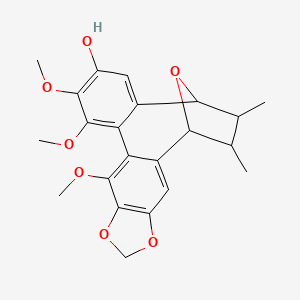
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
